Potassium lauroyl glycinate
Overview
Description
Potassium lauroyl glycinate: is a potassium salt of lauroyl glycine, an amino acid-based surfactant. It is widely used in personal care products due to its mildness and excellent cleansing properties. The compound is known for its ability to reduce surface tension, making it an effective surfactant in various formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of Fatty Acid Chloride: The synthesis begins with the halogenation of lauric acid using phosgene or thionyl chloride to produce lauroyl chloride.
Formation of Potassium Lauroyl Glycinate: Lauroyl chloride is then reacted with glycine in the presence of a base, such as potassium hydroxide, to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves the same steps but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Potassium lauroyl glycinate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, especially nucleophilic substitutions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of amines and reduced fatty acid derivatives.
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
Mechanism of Action
Mechanism: Potassium lauroyl glycinate acts primarily as a surfactant. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading of the product. This is achieved through the amphiphilic nature of the molecule, which has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Sodium lauroyl glycinate
- Sodium cocoyl glycinate
- Potassium cocoyl glycinate
Comparison:
- Potassium lauroyl glycinate is unique in its potassium salt form, which can offer different solubility and reactivity compared to its sodium counterparts.
- Sodium lauroyl glycinate and sodium cocoyl glycinate are also mild surfactants but may have different foaming properties and skin feel.
- Potassium cocoyl glycinate is similar in its potassium salt form but uses a different fatty acid (coconut-derived) which can affect its cleansing and foaming characteristics .
Properties
IUPAC Name |
potassium;2-(dodecanoylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3.K/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPORNKIACJZBO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26KNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243075 | |
Record name | Potassium lauroyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40243075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97632-95-6 | |
Record name | Potassium lauroyl glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097632956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium lauroyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40243075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM LAUROYL GLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OCH83U6DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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